molecular formula C8H10BrNO B14022780 (5-Bromo-4-ethylpyridin-3-yl)methanol

(5-Bromo-4-ethylpyridin-3-yl)methanol

Cat. No.: B14022780
M. Wt: 216.07 g/mol
InChI Key: CSSHONQRUWSBEN-UHFFFAOYSA-N
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Description

(5-Bromo-4-ethylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring.

Preparation Methods

The synthesis of (5-Bromo-4-ethylpyridin-3-yl)methanol typically involves the bromination of 4-ethylpyridine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The hydroxymethylation is usually achieved through a reaction with formaldehyde under basic conditions .

Chemical Reactions Analysis

(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Scientific Research Applications

(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

(5-Bromo-4-ethylpyridin-3-yl)methanol can be compared with other similar compounds, such as:

    (5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (5-Bromo-4-ethylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (5-Chloro-4-ethylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(5-bromo-4-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3

InChI Key

CSSHONQRUWSBEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1CO)Br

Origin of Product

United States

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